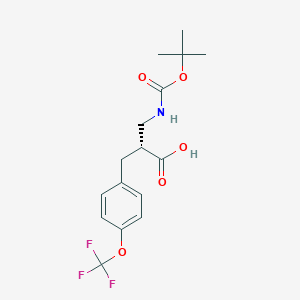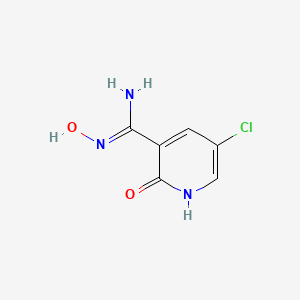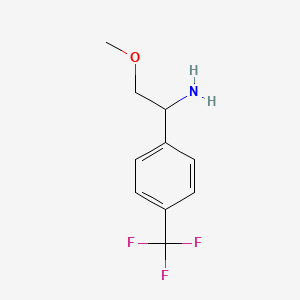
3-(Azetidin-3-yl)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yl)picolinonitrile is a heterocyclic compound that features both an azetidine ring and a picolinonitrile moiety The azetidine ring is a four-membered nitrogen-containing ring, while the picolinonitrile group is a derivative of pyridine with a nitrile functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)picolinonitrile typically involves the formation of the azetidine ring followed by its attachment to the picolinonitrile moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azetidin-3-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Amines
Substitution: Various substituted azetidines
Applications De Recherche Scientifique
3-(Azetidin-3-yl)picolinonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yl)picolinonitrile is not well-documented. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
3-(Azetidin-3-yl)picolinonitrile can be compared with other similar compounds, such as:
3-(Azetidin-3-yl)pyridine: Similar structure but lacks the nitrile group.
3-(Azetidin-3-yl)acetate: Contains an acetate group instead of a nitrile group.
3-(Azetidin-3-yl)benzonitrile: Contains a benzonitrile moiety instead of a picolinonitrile group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
3-(azetidin-3-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-9-8(2-1-3-12-9)7-5-11-6-7/h1-3,7,11H,5-6H2 |
Clé InChI |
QVLGMQVGCMIZQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(N=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















